Product packaging for Kahweol linoleate(Cat. No.:)

Kahweol linoleate

Cat. No.: B1516944
M. Wt: 576.8 g/mol
InChI Key: IXGJXUJPPPSOLY-OCTQDRILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kahweol linoleate (CAS 108214-29-5) is a diterpenoid ester naturally found in coffee beans, where it is one of the predominant forms in which the bioactive compound kahweol exists, esterified with the fatty acid linoleate . This compound is of significant interest in life science research due to its broad spectrum of bioactivities. Studies have shown that this compound and its hydrolyzed form, kahweol, exhibit potent anti-inflammatory and anti-angiogenic properties by suppressing the expression of key inflammatory mediators like MCP-1 and COX-2 . In the field of oncology research, this compound is investigated for its anti-proliferative, anti-cancer, and chemopreventive potential. In vitro studies on oral squamous cell carcinoma cells have demonstrated that it can induce G1 phase cell cycle arrest and apoptosis, mechanisms linked to the downregulation of specificity protein 1 (Sp1) transcription factor . Furthermore, research indicates it can inhibit aflatoxin B1-induced DNA adduct formation and protect against hydrogen peroxide-induced DNA damage and oxidative stress, highlighting its role in studying chemoprotection . Its mechanism also involves the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response . In bone research, kahweol has been shown to inhibit RANKL-induced osteoclast generation and bone resorbing activity, suggesting potential in studies on bone remodeling diseases like osteoporosis . The compound is also being explored in cosmetic science for skin health, where extracts containing it have been shown to upregulate genes related to skin barrier function (e.g., filaggrin) and oxidative stress response in keratinocytes . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H56O4 B1516944 Kahweol linoleate

Properties

Molecular Formula

C38H56O4

Molecular Weight

576.8 g/mol

IUPAC Name

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C38H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h7-8,10-11,22-24,26,30,32,34,40H,3-6,9,12-21,25,27-29H2,1-2H3/b8-7-,11-10-/t30-,32-,34+,36-,37-,38+/m0/s1

InChI Key

IXGJXUJPPPSOLY-OCTQDRILSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O

Origin of Product

United States

Natural Occurrence and Distribution in Biological Matrices

Presence and Variability in Coffea Species

Kahweol (B1673272) linoleate (B1235992) is a specific ester formed from the diterpene alcohol kahweol and the fatty acid linoleic acid. It is found naturally within the lipid fraction of coffee beans. In coffee lipids, diterpenes are predominantly found in an esterified form, constituting about 18% of the total coffee lipids, while the free forms are present in much smaller quantities. researchgate.net The fatty acids most commonly esterified with kahweol are palmitic acid and linoleic acid. mdpi.com

Direct quantitative analysis of kahweol linoleate in different Coffea arabica varieties is not extensively detailed in existing literature. Research has predominantly focused on quantifying the total kahweol content after a process called saponification, which breaks the ester bonds and converts all kahweol esters into the free alcohol form. This approach provides a measure of the total potential pool of kahweol from which this compound is derived.

The total kahweol content shows significant variation among different C. arabica cultivars. Studies on varieties grown under the same edaphoclimatic conditions have revealed these genetic differences. For instance, in green coffee beans, the IPR 106 cultivar was found to have the highest concentration of kahweol, reaching up to 986 mg/100 g. core.ac.uk In contrast, cultivars like Catuaí and Icatu showed lower levels of kahweol relative to another diterpene, cafestol (B1668206). core.ac.uk The ratio of kahweol to cafestol can also serve as a distinguishing marker for different cultivars. mdpi.com

The table below presents the total kahweol content in green beans of several C. arabica cultivars, which represents the total amount of kahweol available to form esters like this compound.

Table 1: Total Kahweol Content in Green Beans of Different Coffea arabica Cultivars

Cultivar Total Kahweol (mg/100 g)
IPR 106 986
IPR 100 734
Icatu 371
Catuaí 371
IPR 102 451

Data sourced from a study on C. arabica cultivars under the same edaphoclimatic conditions. core.ac.uk

The biosynthesis and accumulation of diterpenes like kahweol occur in various tissues of the coffee plant, but the concentration is highest in the bean (endosperm). Analysis of different parts of the C. arabica fruit and plant reveals a distinct distribution pattern for total kahweol.

The endosperm and the closely associated perisperm of the coffee fruit contain the most significant amounts of total kahweol. scielo.br In comparison, the outer layer of the fruit (pericarp) and the plant's leaves contain considerably lower concentrations. scielo.br This distribution highlights that the coffee bean is the primary storage site for the diterpenes that form this compound.

Table 2: Comparative Total Kahweol Content in Tissues of Coffea arabica cv. IAPAR 59

Plant Tissue Total Kahweol Content
Endosperm High
Perisperm High
Pericarp Low
Leaves Low

This table reflects the relative concentrations of total kahweol, the precursor to this compound, in different parts of the coffee plant. scielo.br

Influence of Agricultural and Processing Factors on this compound Content

The final concentration of this compound in a cup of coffee is significantly influenced by post-harvest processing, particularly roasting and the method of brewing.

The roasting process is critical for developing the characteristic flavor and aroma of coffee, but the high temperatures involved also lead to the degradation of thermolabile compounds, including kahweol esters. Kahweol is generally less stable than cafestol during roasting due to an extra double bond in its chemical structure. mdpi.com

The table below illustrates the effect of different roasting levels on the specific content of this compound in various coffee samples.

Table 3: Influence of Roasting on this compound (KL) Content (mg/100 g dry matter)

Coffee Sample Green Light Roast Medium Roast Dark Roast
Arabica Blend 1 ~120 ~100 ~80 ~60
Arabica Blend 2 ~150 ~125 ~100 ~75

Data is estimated from graphical representations in scientific literature. researchgate.net

The method used to brew coffee is a determining factor for the amount of this compound that is extracted from the ground coffee into the final beverage. The distribution of individual kahweol esters (linoleate, palmitate, oleate, and stearate) relative to each other remains largely unaffected by the brewing procedure; kahweol palmitate is typically the most abundant, followed by this compound. nih.govresearchgate.net

However, the absolute concentration of these esters in the cup varies dramatically. Brewing methods that involve direct contact of hot water with ground coffee for an extended period and without a fine filter, such as boiled coffee or French press, result in the highest extraction of diterpene esters. nih.govresearchgate.net In contrast, methods that use a paper filter are highly effective at retaining the coffee's lipid fraction, which contains the kahweol esters. nih.gov Consequently, filtered coffee contains significantly lower concentrations of these compounds. Espresso and percolated coffees typically have intermediate levels. scielo.br

Table 4: Total Kahweol Ester Content in Coffee Brews from Different Preparation Methods

Brewing Method Total Kahweol Esters (mg/L)
Boiled Coffee up to 1016
Commercial Blends (unspecified brew) 2 - 403
Filtered Coffee Low
Instant Coffee 2.0 (in instant espresso)

This compound constitutes a significant fraction of these total ester amounts. Data sourced from a study on various coffee brews. nih.govresearchgate.net

Biosynthetic Pathways and Precursor Chemistry of Kahweol and Its Esters

Diterpene Biosynthesis in Coffee Plants

The formation of kahweol (B1673272) and its esters, including kahweol linoleate (B1235992), is a complex process rooted in the broader pathway of diterpene biosynthesis within Coffea plants. These compounds belong to a class of natural products called isoprenoids. mdpi.com The entire process begins with the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). unesp.br

In coffee plants, the biosynthesis of the characteristic ent-kaurane skeleton of kahweol involves several key enzymatic steps. juniperpublishers.comjuniperpublishers.com Genomic and transcriptomic studies in Coffea arabica have identified specific enzymes that catalyze the initial cyclization reactions. The enzyme CACPS1 is understood to catalyze the conversion of GGPP to ent-copalyl pyrophosphate (ent-CPP), which is then further cyclized by the CAKS3 protein to form the foundational ent-kaurane skeleton. mdpi.com

Following the formation of this core structure, a series of modifications, primarily oxidations, are required to produce kahweol. unesp.br While the precise enzymes for these final steps are still under full investigation, research strongly points to the involvement of the cytochrome P450 (P450) superfamily of enzymes. unesp.brcirad.fr Transcriptional analysis has identified specific P450 genes, such as CaCYP71A25 and CaCYP701A3, whose expression levels correlate with the accumulation of kahweol in coffee tissues, making them strong candidates for the terminal steps of its biosynthesis. unesp.br Kahweol is found in various parts of the coffee plant, including the roots, flowers, and fruits (beans), with its concentration varying significantly during fruit development. unesp.brjuniperpublishers.com

Enzymatic Esterification of Kahweol with Fatty Acids

In coffee beans, kahweol is predominantly found not in its free alcohol form but as esters, linked to various fatty acids at its C-17 position. mdpi.com These esters constitute the vast majority, around 99.6%, of the total kahweol content. rsc.org Kahweol linoleate is one of the most common of these esters, alongside palmitate, oleate, and stearate. rsc.orgresearchgate.net Linoleate (C18:2) esters can account for 20–26% of the total diterpene esters in the coffee bean's lipid fraction. rsc.org

The formation of these esters occurs through an enzymatic process known as esterification. This reaction is catalyzed by endogenous enzymes within the coffee bean. juniperpublishers.com The specific mechanisms and enzymes in the plant are complex, but the reaction can be replicated and studied in laboratory settings using isolated enzymes.

Detailed research has been conducted on the lipase-catalyzed synthesis of kahweol esters. Lipases (triacylglycerol acyl-hydrolases, EC 3.1.1.3) are enzymes that can efficiently create ester bonds between an alcohol, like kahweol, and a fatty acid, such as linoleic acid. researchgate.net Studies optimizing this bioesterification have identified key parameters for achieving high yields. Using the lipase (B570770) B from Candida antarctica (CAL-B), researchers achieved conversion rates of 85-88% for the synthesis of various kahweol esters, including this compound (C18:2). researchgate.netunesp.brnih.gov

The table below summarizes the optimized conditions for the lipase-catalyzed synthesis of kahweol esters based on detailed research findings. unesp.brnih.gov

ParameterOptimized Condition
EnzymeLipase from Candida antarctica (CAL-B)
Substrate Molar Ratio1:5 (Kahweol:Fatty Acid)
Enzyme Load73.3 mg/mL
Temperature70 °C
Agitation240 rpm
SolventToluene
Reaction Time3 days
Resulting Conversion 85–88%

This interactive table summarizes key findings from studies on the enzymatic synthesis of kahweol esters. unesp.brnih.gov

Structural Relationship to Related Diterpenes (e.g., Cafestol)

Kahweol is structurally very similar to cafestol (B1668206), another major diterpene found in coffee. nih.govencyclopedia.pub Both are pentacyclic diterpene alcohols built on a modified ent-kaurane skeleton. juniperpublishers.comrsc.org They are considered structural analogues. mdpi.com

The only chemical distinction between kahweol and cafestol is the presence of an additional carbon-carbon double bond in the first ring (Ring A) of the kahweol molecule. juniperpublishers.comahajournals.org This double bond is located between carbon 1 and carbon 2. juniperpublishers.comrsc.org Consequently, kahweol is often referred to by the systematic name 1,2-dehydrocafestol. rsc.org This single difference in saturation accounts for the unique properties and activities of each compound. Both diterpenes are almost exclusively produced by plants of the Coffea genus. rsc.org

FeatureKahweolCafestol
Chemical Class ent-Kaurane Diterpeneent-Kaurane Diterpene
Key Structural Feature Furan-type diterpenoidFuran-type diterpenoid
Distinguishing Feature Double bond between C1-C2Single bond between C1-C2
Primary Form in Beans Esterified with fatty acidsEsterified with fatty acids

This interactive table highlights the structural comparison between Kahweol and Cafestol.

Advanced Extraction Methodologies for Kahweol Linoleate Research

Traditional Solvent-Based Extraction Techniques

Traditional methods for extracting kahweol (B1673272) linoleate (B1235992) and other diterpenes often involve saponification to break the ester linkages, followed by solvent extraction. These techniques, while established, have varying degrees of efficiency and can be time-consuming and solvent-intensive.

Direct Hot Saponification

Direct hot saponification (DHS) is a widely used method for the extraction of diterpenes from coffee. researchgate.netnih.govscielo.br This technique involves the direct treatment of the coffee sample with a saponifying agent, typically potassium hydroxide (B78521) (KOH) in an alcoholic solution, at an elevated temperature. scielo.brtandfonline.com The heat accelerates the hydrolysis of ester bonds, including those in kahweol linoleate, releasing the free kahweol and the fatty acid salt.

The primary advantage of DHS is its efficiency and speed compared to other traditional methods. nih.govscielo.br Studies have shown that DHS can yield significantly higher amounts of diterpenes. For instance, one study reported that DHS resulted in a diterpene content (including kahweol) that was 15% higher than direct cold saponification and up to 88% higher than methods involving a pre-extraction step like Soxhlet or Bligh and Dyer. researchgate.netunesp.br The method is also considered more economical due to reduced solvent and time requirements. nih.govscielo.br

Research Findings on Direct Hot Saponification:

ParameterFindingReference
Efficiency More efficient for diterpene extraction compared to DCS, Soxhlet, and Bligh & Dyer methods. researchgate.netunesp.br
Yield Can yield up to 88% more diterpenes than pre-extraction methods. researchgate.netunesp.br
Speed Considered quicker than other traditional extraction techniques. nih.govscielo.br
Economy More economical due to lower solvent consumption. nih.govscielo.br

Direct Cold Saponification

Direct cold saponification (DCS) follows a similar principle to DHS but is performed at room temperature. researchgate.netscielo.br This method involves mixing the coffee sample with a saponifying agent and allowing the reaction to proceed over a longer period. The primary benefit of avoiding high temperatures is the reduced risk of thermal degradation of sensitive compounds.

However, the trade-off is a significantly longer reaction time and generally lower extraction yields compared to DHS. researchgate.netunesp.br Research comparing the two methods has consistently shown that DHS is superior in terms of the total amount of diterpenes extracted. researchgate.netunesp.br One study found that the diterpene content from DHS was 15% higher than that from DCS. researchgate.netunesp.br

Comparison of Direct Hot vs. Cold Saponification:

FeatureDirect Hot Saponification (DHS)Direct Cold Saponification (DCS)Reference
Temperature Elevated (e.g., 80°C)Room Temperature scielo.br
Reaction Time ShorterLonger unesp.br
Yield HigherLower researchgate.netunesp.br
Compound Stability Potential for thermal degradationReduced risk of degradation

Soxhlet Extraction

Soxhlet extraction is a classic and exhaustive lipid extraction technique that has been applied to coffee beans. researchgate.netscielo.brmdpi.com The method involves continuously washing the sample with a heated solvent, typically hexane (B92381) or petroleum ether, in a specialized apparatus. mdpi.comscielo.br The solvent is vaporized, condensed, and allowed to drip over the sample, gradually extracting the lipids, including this compound. After extraction, a saponification step is required to liberate the free kahweol for analysis. researchgate.net

While the Soxhlet method can achieve high oil yields, it is often criticized for being time-consuming (often requiring several hours) and using large volumes of organic solvents. mdpi.comnih.gov Furthermore, the prolonged exposure to heat can potentially lead to the degradation of thermolabile compounds. researchgate.net When compared to direct saponification methods for diterpene analysis, Soxhlet extraction followed by saponification has been found to be less efficient. researchgate.netunesp.br

Bligh and Dyer Method

The Bligh and Dyer method is a liquid-liquid extraction technique originally developed for the total lipid extraction from biological tissues. researchgate.netavantiresearch.com It utilizes a monophasic mixture of chloroform (B151607), methanol (B129727), and water to extract lipids. awi.de Subsequent addition of more chloroform and water leads to a phase separation, with the lipids concentrated in the lower chloroform layer. awi.de Similar to Soxhlet extraction, a saponification step is necessary after the initial lipid extraction to analyze the free diterpenes. researchgate.net

This method is generally faster than Soxhlet extraction but has been shown to be less efficient for the extraction of coffee diterpenes compared to direct saponification methods. researchgate.netunesp.br Studies have indicated that the Bligh and Dyer method can result in significantly lower yields of kahweol and other diterpenes. researchgate.netmdpi.com

Modern and Green Extraction Technologies

In recent years, there has been a shift towards more environmentally friendly and efficient extraction techniques. These "green" methods often offer reduced extraction times, lower solvent consumption, and improved yields.

Ultrasound-Assisted Extraction (UAE) Optimization

Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nih.govmdpi.com The collapse of these cavitation bubbles near the sample surface generates microjets and shockwaves that disrupt cell walls, enhancing solvent penetration and mass transfer of the target compounds. nih.gov This leads to a more efficient and rapid extraction process.

For the extraction of diterpene esters like this compound from coffee, UAE has shown considerable promise. researchgate.netresearchgate.net The efficiency of UAE is influenced by several factors, including sonication time, solvent type and volume, temperature, and ultrasound frequency and power. nih.govresearchgate.net Optimization of these parameters is crucial to maximize the extraction yield. Response surface methodology (RSM) is a common statistical tool used for this optimization. nih.govmdpi.com

Research has demonstrated that UAE can significantly reduce extraction time compared to conventional methods. researchgate.net For instance, an optimized UAE method was able to extract a considerable portion of diterpene esters in just 20 minutes. researchgate.netresearchgate.net The technique is also considered more environmentally friendly due to its reduced energy and solvent consumption. researchgate.net

Optimized Parameters for Ultrasound-Assisted Extraction of Diterpenes:

ParameterOptimized Value/RangeReference
Sonication Time 20 - 40 minutes researchgate.netresearchgate.net
Solvent to Sample Ratio 1:29 g/mL researchgate.net
Extraction Temperature 81°C researchgate.net
Ultrasound Frequency 180 W researchgate.net

Pressurized-Fluid Extraction (PFE) Applications

Pressurized Fluid Extraction (PFE), also known as Pressurized Liquid Extraction (PLE), has emerged as a powerful technique for the extraction of diterpenes, including kahweol esters, from coffee beans. This method utilizes solvents at elevated temperatures and pressures, which enhances the extraction efficiency by increasing solvent penetration into the sample matrix and improving the solubility of the target analytes.

Research into the PFE of diterpenes from green coffee beans has demonstrated the significant influence of various parameters on extraction efficiency. Key variables include the choice of solvent, extraction temperature, and solvent flow rate. For instance, a study on the PFE of cafestol (B1668206) and kahweol from Coffea arabica beans investigated the effects of different solvents (water, ethanol (B145695), and methanol), flow rates (0.5, 1.0, 2.0, and 3.0 mL/min), and temperatures (60, 80, and 100 °C). researchgate.netresearchgate.net The results highlighted that the solvent flow rate was the most critical parameter influencing the recovery of these diterpenes. researchgate.netresearchgate.net

Optimal conditions for the extraction of kahweol were identified, providing a framework for maximizing the yield of its esters, such as this compound. In one study, the highest extraction efficiency for kahweol was achieved using methanol as the solvent at a temperature of 100 °C and a flow rate of 3.0 mL/min. researchgate.netresearchgate.net Under these optimized conditions, PFE demonstrated a significantly higher efficiency when compared to conventional extraction methods. researchgate.netresearchgate.net

Another study focusing on PLE optimized the conditions to obtain a green coffee extract rich in kahweol. It was found that the highest concentration of kahweol (25.16 g/kg of extract) was obtained at a temperature of 60 °C with a static extraction time of 6 minutes. researchgate.netresearchgate.net These findings underscore the versatility of PFE/PLE and the importance of fine-tuning its parameters to selectively target and efficiently extract this compound. The use of pressurized methanol in a dynamic PLE process at 100°C has been shown to yield kahweol concentrations ranging from 325 to 690 mg/100 g of green coffee beans, indicating that temperature plays a positive role in the extraction process. researchgate.net

Table 1: Optimized PFE/PLE Conditions for Kahweol Extraction from Green Coffee Beans

ParameterOptimal Condition 1Optimal Condition 2
Technique Pressurized Fluid Extraction (PFE)Pressurized Liquid Extraction (PLE)
Solvent MethanolNot specified
Temperature 100 °C60 °C
Flow Rate 3.0 mL/minNot applicable
Static Time Not specified6 minutes
Resulting Kahweol Concentration Remarkably higher efficiency than conventional methods25.16 g/kg of extract

This table presents data from separate studies and is intended for comparative purposes.

Comparative Analysis of Extraction Efficiencies and Selectivity

The selection of an appropriate extraction method is paramount for the accurate quantification and subsequent research of this compound. Several studies have provided comparative analyses of different extraction techniques, evaluating their efficiency and selectivity for diterpenes from coffee.

A notable comparison was made between PFE and conventional techniques, where PFE was found to be remarkably more efficient. researchgate.netresearchgate.net Further detailed comparisons have been conducted between methods such as Direct Hot Saponification (DHS), Direct Cold Saponification (DCS), Soxhlet (SO), and Bligh and Dyer (BD) extraction. researchgate.netscielo.br Saponification is a common step to hydrolyze the ester linkage and quantify the parent diterpene alcohol. The DHS method proved to be the most efficient for the extraction of kahweol, with yields that were approximately 15% higher than those obtained with DCS and up to 88% superior to the Soxhlet and Bligh and Dyer methods. researchgate.netscielo.br Specifically, the concentration of kahweol obtained through DHS was 930.2 mg/100g. researchgate.netscielo.br

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) has also been extensively studied and compared with other methods. SFE is considered an environmentally friendly "green" technique. mdpi.com When compared to pressing, the extract phase obtained with supercritical CO2 and a co-solvent of ethanol showed significantly higher contents of kahweol, up to 4.4 times greater. mdpi.compreprints.org However, when compared to Soxhlet extraction, the oil obtained via SFE contained a 43% lower concentration of diterpenes. mdpi.com

Microwave-Assisted Extraction (MAE) is another modern technique that has been compared to traditional methods. MAE can significantly reduce extraction time and solvent consumption. preprints.org In one study, the space-time yield of diterpenes from green coffee oil obtained by MAE was six times higher than that from the Soxhlet method. preprints.org

Table 2: Comparative Efficiency of Different Extraction Methods for Kahweol

Extraction MethodKahweol Yield/ConcentrationComparison Highlights
Direct Hot Saponification (DHS) 930.2 mg/100g15% superior to DCS; up to 88% superior to SO and BD. researchgate.netscielo.br
Direct Cold Saponification (DCS) 790 mg/100gLess efficient than DHS. scielo.br
Soxhlet (SO) Lower than DHS and DCSSignificantly lower yield compared to direct saponification methods. researchgate.netscielo.br
Bligh and Dyer (BD) Lower than DHS and DCSSignificantly lower yield compared to direct saponification methods. researchgate.netscielo.br
Supercritical Fluid Extraction (SFE) with CO2/ethanol Up to 4.4 times higher than pressingConsidered a green extraction method. mdpi.compreprints.org
Microwave-Assisted Extraction (MAE) Space-time yield six times higher than SoxhletRapid extraction with reduced solvent use. preprints.org
Pressurized Fluid Extraction (PFE) Remarkably higher efficiency than conventional techniquesOffers high efficiency and selectivity through parameter optimization. researchgate.netresearchgate.net

This table synthesizes data from multiple research articles to provide a comparative overview.

The choice of extraction method for this compound research ultimately depends on the specific goals of the study, whether it be maximizing yield, ensuring high selectivity, or adhering to green chemistry principles. The data clearly indicates that modern techniques like PFE, SFE, and MAE offer significant advantages over traditional methods in terms of efficiency and extraction time.

State of the Art Analytical and Characterization Techniques

Chromatographic Separation and Quantification

Chromatographic techniques are the cornerstone for analyzing kahweol (B1673272) linoleate (B1235992), often in the complex matrix of coffee oil or brew. These methods separate the compound from other closely related diterpene esters and coffee components, allowing for precise measurement.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas Chromatography (GC) is another powerful technique for the analysis of kahweol esters, although it is used less frequently than HPLC due to the thermal lability of diterpenes. tandfonline.com When coupled with a Flame Ionization Detector (FID), GC can provide quantitative data on the fatty acid profile of coffee oil after transesterification, which can infer the composition of esters like kahweol linoleate. scispace.comgcms.cz

GC coupled with Mass Spectrometry (GC-MS) offers the advantage of providing structural information, aiding in the identification of compounds. researchgate.netresearchgate.net However, the high temperatures used in the GC inlet can sometimes lead to the degradation of thermally sensitive compounds like kahweol. researchgate.netnih.gov Despite this, some methods have been developed for the analysis of underivatized diterpenes by GC. researchgate.netunesp.br The use of a pulsed split/splitless injector can minimize discrimination and degradation of these high-molecular-mass compounds. unesp.br GC-MS analysis of the unsaponifiable fraction of coffee oil can reveal the presence of kahweol and cafestol (B1668206), with their mass spectra being consistent with literature values. researchgate.netunesp.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly well-suited for analyzing complex mixtures like coffee extracts. sciencepublishinggroup.commaxapress.com This method combines the separation power of LC with the specific detection capabilities of tandem mass spectrometry. phcogres.com LC-MS/MS is instrumental in identifying and quantifying a wide range of diterpene esters, including various kahweol fatty acid esters that may be present at low concentrations. maxapress.comresearchgate.net

In a typical LC-MS/MS analysis, the diterpene esters are first separated on an LC column. The eluting compounds are then ionized, and the precursor ions corresponding to specific kahweol esters are selected and fragmented. The resulting product ions are then detected, providing a highly specific fingerprint for each compound. phcogres.com This technique has been used to identify kahweol esters with various fatty acids, including C16, C17, C18:3, C18:2 (linoleate), C18:1, C18, C20:1, C20, C21, C22, C23, and C24. researchgate.net The development of molecular networks based on LC-MS/MS data has further enhanced the ability to discover novel and trace diterpene esters in coffee. maxapress.commaxapress.comresearchgate.net

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing the purity of isolated samples. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including kahweol and its esters. rsc.org Techniques like 1H NMR and 13C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for unambiguous structure determination. maxapress.comrsc.org Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often used to establish the connectivity between atoms. maxapress.com

Quantitative NMR (qNMR) is an application of NMR that allows for the determination of the absolute concentration of a compound in a sample without the need for an identical standard of the analyte. sciencepublishinggroup.comresearchgate.net This is achieved by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known concentration. torvergata.it While specific qNMR studies focusing solely on this compound are not extensively detailed in the provided context, the principle is applicable for its quantification and purity assessment, especially for characterizing isolated standards. researchgate.netaocs.org

Infrared Spectroscopy (e.g., ATR-FTIR) for Characterization

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, serves as a valuable tool for the structural characterization of this compound. This non-destructive technique provides a molecular fingerprint by identifying the functional groups present in the compound based on their characteristic vibrational frequencies. While a spectrum of the isolated pure compound is ideal, the characterization is often performed on coffee oil extracts where the spectral features of diterpene esters can be discerned.

The interpretation of the ATR-FTIR spectrum of this compound involves identifying the absorption bands corresponding to its distinct structural components: the kahweol diterpene core and the linoleic acid ester chain. The key functional groups and their expected absorption regions are as follows:

Hydroxyl (-OH) Group: The kahweol moiety contains a hydroxyl group, which exhibits a broad stretching vibration band in the region of 3600-3200 cm⁻¹. core.ac.uk The broadness of this peak is typically due to hydrogen bonding.

Ester Carbonyl (C=O) Group: The ester linkage between kahweol and linoleic acid is a prominent feature. A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the range of 1750-1735 cm⁻¹. mdpi.commdpi.com This is a key marker for identifying the compound as an ester.

Alkene (C=C) Groups: Both the kahweol core and the linoleate chain contain carbon-carbon double bonds. Their stretching vibrations typically appear in the 1680-1640 cm⁻¹ region. libretexts.org These peaks can sometimes be of weak to medium intensity.

C-H Bonds: The molecule is rich in C-H bonds. Stretching vibrations of C-H bonds in the furan (B31954) ring and the vinyl groups of the diterpene, as well as the alkene groups of the fatty acid, are found between 3100 and 3000 cm⁻¹. libretexts.org The aliphatic C-H stretching from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the linoleate chain and the kahweol skeleton appear as strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.orgresearchgate.net

C-O Stretching: The ester group also gives rise to C-O stretching vibrations. These typically appear as two bands in the fingerprint region, between 1300 and 1000 cm⁻¹, corresponding to the C-O-C asymmetric and symmetric stretching modes. mdpi.comorgchemboulder.com

Studies utilizing ATR-FTIR for the analysis of coffee extracts have successfully identified bands characteristic of diterpenes and fatty acids, which are the constituent parts of this compound. researchgate.net For instance, spectral bands around 1743 cm⁻¹ are assigned to the carbonyl stretching of esters, while peaks at approximately 2925 and 2854 cm⁻¹ are attributed to the C-H stretching of lipid components. mdpi.comresearchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)Stretching3600 - 3200Medium, Broad
Ester Carbonyl (C=O)Stretching1750 - 1735Strong
Alkene (C=C)Stretching1680 - 1640Weak to Medium
Aromatic/Vinylic C-HStretching3100 - 3000Medium
Aliphatic C-H (CH₂, CH₃)Stretching2960 - 2850Strong
Ester C-OStretching1300 - 1000Medium

Method Validation Parameters: Precision, Linearity, Recovery, and Detection Limits

For the quantitative analysis of this compound, primarily using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), it is imperative that the analytical method is thoroughly validated. Method validation ensures the reliability, accuracy, and reproducibility of the results. The key parameters assessed are precision, linearity, recovery, and the limits of detection (LOD) and quantification (LOQ).

Research has established and validated HPLC-DAD methods for the quantification of major diterpene esters, including this compound, in coffee brews. nih.govtandfonline.com These methods often involve an isocratic elution system, for example with a mobile phase of acetonitrile (B52724) and isopropanol, and detection at a wavelength of 290 nm, which is specific for kahweol esters. nih.gov

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses the precision over a short period of time by the same analyst with the same equipment.

Inter-day precision (Intermediate Precision): Assesses the precision over a longer period, accounting for variations such as different days, analysts, or equipment.

For the analysis of kahweol esters using HPLC-DAD, excellent precision has been reported. One study found an average intra-day precision for kahweol esters of 1.5% (with a range of 0.6% to 2.0%) and an inter-day precision of 0.5% (with a range of 0.1% to 1.7%). nih.gov Another study reported a repeatability for kahweol palmitate of 1.6% in unspiked samples and 1.0% in spiked samples. tandfonline.com Generally, a precision with a %CV of less than 5% is considered acceptable for such analyses. tandfonline.comup.pt

Table 2: Precision Data for the Analysis of Kahweol Esters by HPLC-DAD
ParameterAnalyteValue (%CV)Source
Intra-day PrecisionKahweol Esters1.5 (0.6 - 2.0) nih.gov
Inter-day PrecisionKahweol Esters0.5 (0.1 - 1.7) nih.gov
RepeatabilityKahweol Palmitate< 5 tandfonline.com

Linearity

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated by plotting the instrument response against the concentration of standard solutions. The linearity is then evaluated by the coefficient of determination (R²). For the HPLC-DAD analysis of kahweol esters, a linear range of 5–150 mg/L has been established, with a coefficient of determination (R²) for this compound of 0.995. nih.gov Other studies have also reported excellent linearity with R² values ≥ 0.999 for kahweol esters. tandfonline.comup.pt

Recovery

Recovery studies are performed to determine the accuracy of an analytical method, specifically the efficiency of the extraction procedure. A known amount of the analyte is added to a sample matrix (spiking), and the sample is then analyzed. The percentage of the added analyte that is measured is the recovery. For the analysis of diterpene esters, recovery tests on spiked coffee samples have shown high accuracy. One study reported a recovery of 96.2% for this compound. nih.gov Another comprehensive study reported average recoveries of more than 85% for kahweol and its palmitate ester. tandfonline.comup.pt A study focusing on the free diterpene kahweol reported an average recovery of 99%. acs.orgnih.govresearchgate.net

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), commonly 3 for LOD and 10 for LOQ. nih.gov

For this compound analyzed by HPLC-DAD, the LOD has been reported as 1.2 mg/L and the LOQ as 3.6 mg/L (calculated from the provided table data). nih.gov Another study focusing on kahweol palmitate found an LOD of 0.21 mg/L and an LOQ of 0.65 mg/L. tandfonline.comtandfonline.com A separate method for free kahweol reported a detection limit of 2.3 mg/100 g. acs.orgnih.govresearchgate.net

Table 3: Method Validation Parameters for this compound Analysis by HPLC-DAD
ParameterValueSource
Linearity Range5 - 150 mg/L nih.gov
Coefficient of Determination (R²)0.995 nih.gov
Recovery96.2% nih.gov
Limit of Detection (LOD)1.2 mg/L nih.gov
Limit of Quantification (LOQ)3.6 mg/L nih.gov

Molecular Mechanisms of Biological Activities in Preclinical Studies

Anti-inflammatory Mechanisms of Kahweol (B1673272) Linoleate (B1235992) and Kahweol

Kahweol and its esters, including kahweol linoleate, have demonstrated notable anti-inflammatory properties by targeting key molecules and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase-2 (COX-2) Expression

Preclinical research has consistently shown that kahweol can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. nih.govplos.org In studies using lipopolysaccharide (LPS)-activated macrophages, kahweol and its related compound, cafestol (B1668206), significantly inhibited the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator synthesized by COX-2. nih.govnih.gov This suppression was observed to be dose-dependent and occurred at both the protein and mRNA levels of COX-2. nih.govnih.gov Further investigation revealed that kahweol's inhibitory effect on COX-2 expression is, at least in part, mediated by its ability to block the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for COX-2. nih.gov In human umbilical vein endothelial cells (HUVECs), kahweol also demonstrated a dose-dependent inhibition of COX-2 protein expression. plos.org Some studies suggest that kahweol is a more potent inhibitor of COX-2 than cafestol. mdpi.com

Table 1: Effect of Kahweol on COX-2 Expression and Related Inflammatory Mediators

Cell Line/ModelTreatmentObserved EffectReference
RAW 264.7 MacrophagesKahweol and CafestolDose-dependent suppression of LPS-induced PGE2 production, COX-2 protein, and mRNA expression. nih.gov
Human Endothelial Cells (HUVEC)KahweolDose-dependent inhibition of COX-2 protein expression. plos.org
LPS-activated MacrophagesKahweolPotent inhibition of COX-2 at a low dose (0.5 μM). mdpi.com mdpi.com

Modulation of Monocyte Chemoattractant Protein-1 (MCP-1) Secretion

Kahweol has been found to modulate the secretion of monocyte chemoattractant protein-1 (MCP-1), a chemokine that plays a crucial role in recruiting monocytes to sites of inflammation. plos.orgrsc.org In studies with human endothelial cells, kahweol was shown to inhibit the secretion of MCP-1. plos.org This effect is significant as both COX-2 and MCP-1 are linked to angiogenesis, the formation of new blood vessels, which is a process involved in both inflammation and tumor growth. plos.org The ability of kahweol to inhibit both of these inflammatory mediators suggests a multi-faceted anti-inflammatory potential. plos.org

Prevention of NF-κB Activation Pathways

A key mechanism underlying the anti-inflammatory effects of kahweol is its ability to prevent the activation of nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.comnih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. nih.govmdpi.com

In preclinical models, kahweol has been shown to inhibit the activation of NF-κB in various cell types. mdpi.com For instance, in lipopolysaccharide (LPS)-activated macrophages, kahweol blocked the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm, and inhibited the activity of IκB kinase (IKK), the enzyme responsible for IκB phosphorylation and subsequent degradation. nih.govmdpi.com By preventing IκB degradation, kahweol effectively halts the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target inflammatory genes. nih.gov Studies have also demonstrated that kahweol can downregulate LPS-induced NF-κB phosphorylation in primary hepatocytes and Kupffer cells. mdpi.com This inhibitory effect on NF-κB activation is a central component of kahweol's broad anti-inflammatory and chemopreventive activities. mdpi.comnih.gov

Antioxidant and Chemopreventive Pathways

This compound and kahweol exhibit significant antioxidant and chemopreventive properties by activating cellular defense mechanisms against oxidative stress.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)

A primary mechanism for the antioxidant effects of kahweol is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govmdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, often referred to as the "master regulator" of the antioxidant response. mdpi.comfrontiersin.org

Under normal conditions, Nrf2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govmdpi.com In the presence of inducers like kahweol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. mdpi.com

Studies in hepatocytes have shown that kahweol increases the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), without affecting Nrf2 mRNA levels. nih.govresearchgate.net This suggests a post-transcriptional mechanism of Nrf2 activation. Further investigation revealed that kahweol significantly reduces the protein levels of Keap1, thereby stabilizing Nrf2 and allowing for its accumulation and subsequent activation of the antioxidant response. nih.govresearchgate.net This activation of the Nrf2 pathway is a key contributor to the hepatoprotective and chemopreventive effects of kahweol. mdpi.comnih.gov

Table 2: Research Findings on Kahweol and Nrf2 Activation

Cell TypeKey FindingsImplicationReference
AML12 cells and primary mouse hepatocytesKahweol increased Nrf2 and HO-1 protein levels without increasing Nrf2 mRNA. It also reduced Keap1 protein levels.Kahweol activates Nrf2 by inhibiting the translation of Keap1 mRNA, leading to Nrf2 stabilization. nih.govresearchgate.net
Various cellular systemsKahweol and cafestol activate Nrf2 translocation, leading to the activation of antioxidant enzymes.The Nrf2 pathway is a critical target for the antioxidant effects of these coffee diterpenes. mdpi.com

Induction of Glutathione (B108866) S-Transferase (GST) Activity

Kahweol and its esters, including kahweol palmitate, are potent inducers of glutathione S-transferase (GST) activity. nih.govnih.gov GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide range of electrophilic compounds, including carcinogens, rendering them less toxic and more easily excretable. nih.gov

Early studies identified kahweol palmitate as a potent inducer of GST activity in the liver and small intestinal mucosa of mice. nih.gov The free alcohol form, kahweol, was also found to be a strong inducer. nih.gov The ability of kahweol to induce GST is considered a significant part of its chemopreventive action. nih.gov Further research into the structure-activity relationship revealed that the furan (B31954) moiety of kahweol is essential for its ability to induce GST activity. nih.gov

Inhibition of DNA Adduct Formation (e.g., Aflatoxin B1-induced)

This compound, a derivative of the coffee diterpene kahweol, has demonstrated potential in preventing the formation of DNA adducts, which are critical initial steps in chemical carcinogenesis. targetmol.commybiosource.com Preclinical studies have specifically highlighted its activity against DNA damage induced by potent carcinogens like aflatoxin B1 (AFB1). targetmol.comnih.gov

Research on the parent compounds, cafestol and kahweol, provides insight into the likely mechanisms of their esters. In animal models, dietary administration of a mixture of cafestol and kahweol resulted in a dose-dependent inhibition of the binding of AFB1 metabolites to DNA. nih.gov This protective effect is attributed to a dual mechanism: the modulation of enzymes involved in carcinogen metabolism. Specifically, these diterpenes were found to decrease the expression of cytochrome P450 enzymes (CYP2C11 and CYP3A2), which are responsible for activating AFB1 into its DNA-binding form. nih.gov Concurrently, they induced the expression of glutathione-S-transferase (GST) subunit Yc2, an enzyme that plays a crucial role in detoxifying the genotoxic metabolite of AFB1. nih.gov This combined action reduces the amount of activated carcinogen available to bind to DNA and enhances its detoxification, thereby inhibiting the formation of DNA adducts. nih.gov

Table 1: Effect of Kahweol and Cafestol on Aflatoxin B1-induced DNA Adduct Formation

Treatment GroupKey FindingsImplied Mechanism for this compound
Sprague-Dawley rats treated with a mixture of cafestol and kahweolDose-dependent inhibition of AFB1-DNA binding. nih.govInhibition of carcinogen-activating enzymes (Cytochrome P450s) and induction of detoxifying enzymes (Glutathione-S-transferase). nih.gov
In vitro assays using liver fractions from treated ratsMaximal reduction of DNA adduct formation to nearly 50% of control. nih.govReduced metabolic activation of AFB1 and enhanced detoxification of its metabolites. nih.gov

Suppression of Reactive Oxygen Species (ROS) and Oxidative Stress

This compound has been identified as a compound capable of suppressing oxidative stress and the generation of reactive oxygen species (ROS). targetmol.commybiosource.com Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, can lead to cellular damage, including to DNA, lipids, and proteins, and is implicated in the development of various chronic diseases. nih.govmdpi.comwjgnet.comfrontiersin.org

Studies on the parent compounds, kahweol and cafestol, have shown their effectiveness in protecting against hydrogen peroxide (H₂O₂)-induced oxidative stress and DNA damage in cell models. nih.gov In NIH3T3 cells, treatment with kahweol or cafestol markedly reduced H₂O₂-induced cytotoxicity, lipid peroxidation, and the production of ROS in a dose-dependent manner. nih.gov Furthermore, these diterpenes demonstrated a high level of protection against oxidative DNA damage, as measured by the Comet assay and the formation of 8-oxoguanine, a marker of oxidative DNA damage. nih.gov The protective effects are likely due to their ability to scavenge free oxygen radicals, as they were shown to protect against hydroxyl radical-induced damage and efficiently remove superoxide (B77818) anions. nih.gov These findings suggest that this compound likely shares these antioxidant properties, contributing to its biological activities by mitigating the harmful effects of oxidative stress. nih.gov

Table 2: Antioxidant Effects of Kahweol and Cafestol in Preclinical Models

Experimental ModelStressorKey Findings
NIH3T3 cellsHydrogen Peroxide (H₂O₂)Dose-dependent reduction of cytotoxicity, lipid peroxidation, and ROS production. nih.gov
NIH3T3 cellsHydrogen Peroxide (H₂O₂)Significant protection against oxidative DNA damage (Comet assay and 8-oxoguanine formation). nih.gov
In vitro chemical assaysFerric ion-nitrilotriacetic acid and H₂O₂Protection against hydroxyl radical-induced degradation. nih.gov
In vitro chemical assaysXanthine/xanthine oxidase systemEfficient scavenging of superoxide anions. nih.gov

Anti-cancer and Antiproliferative Mechanisms (In Vitro and Animal Models)

Cell Cycle Arrest (e.g., G1 phase)

This compound has been shown to induce cell cycle arrest, a key mechanism in its anti-cancer and antiproliferative effects. targetmol.com Specifically, it has been observed to cause arrest in the G1 phase of the cell cycle in oral squamous cell carcinoma cells. targetmol.com Cell cycle arrest prevents the proliferation of cancer cells by halting their progression through the phases of cell division. mdpi.com

The G1 phase is a critical checkpoint where the cell prepares for DNA synthesis. nih.gov Arrest at this stage is often mediated by the regulation of key proteins. While the precise molecular targets of this compound are still under investigation, studies on other natural compounds that induce G1 arrest, such as honokiol, show associations with decreased levels of cyclin D1, cyclin-dependent kinase 4 (Cdk4), and Cdk6. nih.gov These proteins are crucial for progression through the G1 phase. The induction of G1 phase cell cycle arrest by this compound represents a significant aspect of its potential as an antiproliferative agent. targetmol.comcosmobio.co.jp

Induction of Apoptosis Pathways

In addition to cell cycle arrest, this compound is known to induce apoptosis, or programmed cell death, in cancer cells. targetmol.commybiosource.com This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by this compound involves the activation of intrinsic mitochondrial pathways. oncotarget.com

A central event in the induction of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. nih.govembopress.orgresearchgate.net This release is a critical step that triggers the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. berkeley.edu Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which then activates caspase-9. berkeley.edu Activated caspase-9, in turn, activates downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell. nih.govberkeley.edu The ability of this compound to induce apoptosis is linked to its capacity to trigger these events, marking it as a compound with potential in cancer research.

The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-xL and pro-apoptotic members such as Bax and Bid. nih.govplos.orgnih.gov The balance between these opposing factions determines the cell's fate. Pro-apoptotic proteins like Bax, when activated, can form pores in the mitochondrial outer membrane, leading to cytochrome c release. nih.govembopress.org Anti-apoptotic proteins like Bcl-xL inhibit this process by binding to and sequestering pro-apoptotic members. plos.orgnih.gov The truncated form of Bid (tBid) can promote apoptosis by activating Bax or by inhibiting anti-apoptotic proteins. berkeley.eduembopress.org The induction of apoptosis by compounds like this compound likely involves shifting this balance to favor the pro-apoptotic members, leading to mitochondrial permeabilization and subsequent cell death. nih.gov

Modulation of Transcription Factors (e.g., Sp1, STAT3, ATF3)

Preclinical studies have indicated that kahweol, a diterpene found in coffee, can modulate the activity of several key transcription factors involved in cancer cell processes. While direct studies on this compound are limited, the activities of its parent compound, kahweol, provide significant insights.

Kahweol has been shown to regulate transcription factors such as Specificity protein 1 (Sp1), Signal Transducer and Activator of Transcription 3 (STAT3), and Activating Transcription Factor 3 (ATF3). In oral squamous cancer cell lines (HN22 and HSC4), kahweol-induced apoptosis is associated with the suppression of the Sp1 transcription factor. encyclopedia.pub Sp1 is crucial for various cellular functions, including cell differentiation, growth, apoptosis, and response to DNA damage. encyclopedia.pub

In the context of prostate cancer, treatment with kahweol acetate (B1210297) led to a decrease in the anti-apoptotic protein STAT3. encyclopedia.pub STAT3 is a transcription factor that, when dysregulated, is frequently observed in tumors and can directly drive cancer pathogenesis. frontiersin.org Furthermore, in human colorectal cancer cells, kahweol has been found to induce apoptosis through the overexpression of ATF3. encyclopedia.pub ATF3 is a stress-induced transcription factor that plays a role in the cellular response to various stresses and can regulate the cell cycle and apoptosis. nih.govnih.gov The induction of ATF3 by kahweol in these cancer cells appears to be mediated by the ERK1/2 and GSK3β pathways. encyclopedia.pub

Table 1: Modulation of Transcription Factors by Kahweol in Preclinical Studies

Transcription Factor Effect of Kahweol Cell Line/Model Associated Outcome
Sp1 Suppression Oral Squamous Cancer (HN22, HSC4) Apoptosis encyclopedia.pub
STAT3 Diminished levels Prostate Cancer (PC-3, DU145, LNCaP) Apoptosis encyclopedia.pub
ATF3 Upregulation/Overexpression Human Colorectal Cancer (HCT116) Apoptosis encyclopedia.pub

Inhibition of Cell Proliferation and Migration

Kahweol and its derivatives have demonstrated significant inhibitory effects on cell proliferation and migration in various cancer cell models. encyclopedia.pubresearchgate.net

In human prostate cancer cell lines (PC-3, DU145, and LNCaP), kahweol acetate was found to significantly inhibit both proliferation and migration. encyclopedia.pub Similarly, in human colorectal cancer cells (HCT116 and SW480), kahweol markedly inhibited proliferation. nih.gov Studies on MDA-MB-231 breast cancer cells also showed that kahweol treatment resulted in the inhibition of cell proliferation. encyclopedia.pub

The inhibitory effect on migration has also been observed in vascular smooth muscle cells (VSMCs). Kahweol was shown to suppress angiotensin II-stimulated VSMC migration. mdpi.com This effect is linked to the inhibition of Connective Tissue Growth Factor (CTGF)-dependent synthetic phenotype switching. mdpi.com Furthermore, kahweol palmitate, an ester of kahweol, has been shown to reduce the migration of human microvascular endothelial cells (HMVECs). researchgate.net

Table 2: Inhibition of Cell Proliferation and Migration by Kahweol and its Derivatives

Compound Effect Cell Line/Model
Kahweol Acetate Inhibition of proliferation and migration Prostate Cancer (PC-3, DU145, LNCaP) encyclopedia.pub
Kahweol Inhibition of proliferation Colorectal Cancer (HCT116, SW480) nih.gov
Kahweol Inhibition of proliferation Breast Cancer (MDA-MB-231) encyclopedia.pub
Kahweol Inhibition of migration Vascular Smooth Muscle Cells (A7r5) mdpi.com
Kahweol Palmitate Inhibition of migration Human Microvascular Endothelial Cells (HMVECs) researchgate.net

Modulation of Key Signaling Pathways (e.g., ERK1/2, JNK, GSK3β, Akt)

The biological activities of kahweol are mediated through its influence on several key signaling pathways. These pathways are crucial in regulating cellular processes like proliferation, apoptosis, and survival.

Kahweol has been reported to regulate the Sp1, Akt, and ERK/JNK pathways. semanticscholar.org In human colorectal cancer cells, the degradation of cyclin D1, a key cell cycle protein, is dependent on the activation of ERK1/2, JNK, and GSK3β. encyclopedia.pub Inhibition of these kinases suppressed the kahweol-induced downregulation of cyclin D1. nih.gov The upregulation of the pro-apoptotic transcription factor ATF3 by kahweol is also dependent on the activation of ERK1/2 or GSK3β. semanticscholar.orgmdpi.com

In breast cancer cells (MDA-MB-231), kahweol's effects are associated with increased levels of phosphorylated Akt (p-Akt) and extracellular-signal-regulated kinase (ERK), which in turn activate signaling pathways that regulate proliferation and apoptosis. encyclopedia.pub Conversely, in the context of angiogenesis, kahweol palmitate has been shown to down-regulate the Akt pathway through the negative modulation of VEGFR-2 in endothelial cells. researchgate.net Furthermore, in fibrosarcoma cells, kahweol acetate was found to suppress the Akt, p38 MAPK, and JNK1/2 signaling pathways to inhibit MMP-9 expression. encyclopedia.pub

Table 3: Modulation of Key Signaling Pathways by Kahweol and its Derivatives

Pathway Effect Cell Line/Model Associated Outcome
ERK1/2, JNK, GSK3β Activation Human Colorectal Cancer Cyclin D1 degradation encyclopedia.pubnih.gov
ERK1/2, GSK3β Activation Human Colorectal Cancer ATF3 upregulation semanticscholar.orgmdpi.com
Akt, ERK Increased phosphorylation Breast Cancer (MDA-MB-231) Regulation of proliferation and apoptosis encyclopedia.pub
Akt Downregulation Human Microvascular Endothelial Cells (HMVECs) Anti-angiogenesis researchgate.net
Akt, p38 MAPK, JNK1/2 Suppression Fibrosarcoma (HT-1080) Inhibition of MMP-9 encyclopedia.pub

Regulation of Cell Cycle Proteins (e.g., Cyclin D1)

Kahweol has been shown to influence the cell cycle by targeting key regulatory proteins, most notably Cyclin D1. Cyclin D1 is a protein that is essential for the progression of cells through the G1 phase of the cell cycle. proteinatlas.orgmednexus.orgmdpi.com

In human colorectal cancer cell lines such as HCT116 and SW480, kahweol was found to decrease the protein level of cyclin D1, thereby inhibiting cell proliferation. encyclopedia.pubnih.gov This decrease was not due to a change in the mRNA level or promoter activity of the cyclin D1 gene. nih.gov Instead, kahweol promotes the proteasomal degradation of cyclin D1. nih.gov This degradation is initiated by the phosphorylation of cyclin D1 at the threonine-286 residue, a process that is dependent on the ERK1/2, JNK, and GSK3β signaling pathways. nih.govscience.gov The inhibition of nuclear export was also found to attenuate the degradation of cyclin D1 induced by kahweol. nih.gov

Table 4: Regulation of Cyclin D1 by Kahweol in Human Colorectal Cancer Cells

Mechanism Effect Mediating Kinases
Protein Level Decrease N/A
mRNA Level No change N/A
Protein Degradation Increased via proteasome ERK1/2, JNK, GSK3β nih.govscience.gov
Phosphorylation Increased at Threonine-286 ERK1/2, JNK, GSK3β nih.govscience.gov

Anti-angiogenic Mechanisms (In Vitro and Animal Models)

Kahweol has demonstrated anti-angiogenic properties in both in vitro and in vivo preclinical models, targeting several key steps in the formation of new blood vessels. nih.govcapes.gov.br

Inhibition of Endothelial Cell Processes (proliferation, migration, invasion, tube formation)

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that kahweol inhibits multiple processes essential for angiogenesis. It has been observed to inhibit the proliferation, migration, invasion, and tube formation of these cells in a dose-dependent manner. semanticscholar.orgmdpi.complos.org Specifically, 75 µM kahweol was able to inhibit endothelial cell migration in a "wound healing" assay. plos.org The minimal concentration of kahweol required to inhibit the formation of "tubule-like" structures on Matrigel was 25 µM. plos.org

In an ex vivo mouse aortic ring assay, kahweol was also found to inhibit endothelial cell sprouting. semanticscholar.orgmdpi.complos.org In vivo, the anti-angiogenic effect of kahweol has been demonstrated in the chicken chorioallantoic membrane (CAM) assay and a transgenic zebrafish model. semanticscholar.orgmdpi.comnih.gov

Table 5: Inhibition of Endothelial Cell Processes by Kahweol

Process Model Key Findings
Proliferation, Migration, Invasion, Tube Formation HUVEC (in vitro) Dose-dependent inhibition semanticscholar.orgmdpi.complos.org
Sprouting Mouse Aortic Ring (ex vivo) Inhibition of endothelial cell sprouting semanticscholar.orgmdpi.complos.org
Angiogenesis Chicken CAM, Zebrafish (in vivo) Inhibition of new blood vessel formation semanticscholar.orgmdpi.comnih.gov

Targeting Extracellular Matrix Remodeling Enzymes (e.g., MMP-2, uPA)

A crucial aspect of angiogenesis and tumor invasion is the remodeling of the extracellular matrix (ECM), which is facilitated by enzymes like matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). frontiersin.orgmdpi.comnih.gov Kahweol has been shown to target these enzymes.

Table 6: Targeting of Extracellular Matrix Remodeling Enzymes by Kahweol

Enzyme Effect of Kahweol Cell/Model Significance
MMP-2 Inhibition of expression and activity Endothelial Cells Inhibition of ECM degradation and invasion semanticscholar.orgmdpi.com
uPA Inhibition of expression and activity Endothelial Cells Inhibition of ECM degradation and invasion semanticscholar.orgmdpi.com

Modulation of Vascular Endothelial Growth Factor Receptor (VEGFR-2) Phosphorylation

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as kinase insert domain receptor (KDR), is a primary mediator of the pro-angiogenic effects of VEGF. nih.govatlasgeneticsoncology.org Its role in endothelial cell proliferation, migration, and survival makes it a crucial target in angiogenesis research. atlasgeneticsoncology.org Preclinical studies have investigated the effects of kahweol esters on VEGFR-2.

In a study on human microvascular endothelial cells (HMVECs), kahweol palmitate, an esterified form of kahweol, was shown to inhibit the expression of VEGFR2. nih.gov Further analysis confirmed that both kahweol palmitate and cafestol palmitate decreased the phosphorylation of VEGFR-2. researchgate.net This inhibition of VEGFR-2 phosphorylation is a key mechanism behind the anti-angiogenic properties of these compounds, as it leads to the downregulation of downstream signaling pathways, such as the Akt pathway. nih.govresearchgate.net It is noteworthy that in most assays, kahweol palmitate demonstrated more potent anti-angiogenic effects than cafestol palmitate. nih.govresearchgate.net

CompoundCell LineEffect on VEGFR-2Downstream EffectReference
Kahweol PalmitateHMVECsInhibition of expression and phosphorylationDownregulation of Akt pathway nih.govresearchgate.net
Cafestol PalmitateHMVECsInhibition of phosphorylationDownregulation of Akt pathway researchgate.net

Anti-osteoclastogenesis Mechanisms

Osteoclasts are bone-resorbing cells derived from the monocyte/macrophage lineage, and their formation, a process called osteoclastogenesis, is critical in bone homeostasis. mdpi.com The receptor activator of nuclear factor κB ligand (RANKL) is a key cytokine that induces the differentiation and activation of osteoclasts. nih.gov An imbalance in this process, with excessive osteoclast activity, can lead to bone diseases like osteoporosis.

In vitro studies have demonstrated that kahweol, a diterpene found in coffee, inhibits the generation of osteoclasts induced by RANKL. lktlabs.commybiosource.com This inhibitory effect has also been observed with this compound. mybiosource.com The mechanism involves interfering with the signaling pathways initiated by RANKL, which are essential for the differentiation of hematopoietic precursor cells into mature osteoclasts. mdpi.comnih.gov While linoleic acid on its own has shown some inhibitory effect on osteoclastogenesis at high concentrations, the activity of kahweol appears more pronounced. mdpi.com

CompoundEffect on RANKL-Induced OsteoclastogenesisReference
KahweolInhibition lktlabs.com
This compoundInhibition mybiosource.com
Linoleic AcidInhibition at high concentrations mdpi.com

Nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) is considered the master regulator of osteoclast differentiation. mdpi.comnih.gov Its expression is induced by RANKL and is indispensable for the formation of osteoclasts. nih.gov The inhibition of NFATc1 expression or its nuclear translocation can effectively block osteoclastogenesis. nih.govresearchgate.net

Research has shown that kahweol prevents osteoclastogenesis by impairing the expression of NFATc1. nih.govlktlabs.com By downregulating this key transcription factor, kahweol effectively halts the genetic program that drives the differentiation of osteoclast precursors. This effect on NFATc1 is a crucial part of the anti-osteoclastogenic activity of kahweol. lktlabs.com

CompoundEffect on NFATc1 ExpressionConsequenceReference
KahweolImpairment/DownregulationPrevention of osteoclastogenesis nih.govlktlabs.com

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (Erk) pathway, play a significant role in osteoclast differentiation. mdpi.comresearchgate.net RANKL activates multiple signaling cascades, including the Erk pathway, which contributes to the regulation of osteoclast formation and function. ijbs.com

Studies have revealed that kahweol blocks the phosphorylation of Erk that is stimulated by RANKL. nih.govlktlabs.com This inhibition of the Erk signaling pathway is a key mechanism by which kahweol exerts its anti-osteoclastogenic effects. lktlabs.com While Erk's precise role can be complex, with some studies suggesting both positive and negative regulatory functions depending on the cell type, its inhibition by kahweol in bone marrow-derived macrophages correlates with reduced osteoclast formation. mdpi.comnih.gov Cafestol, another coffee diterpene, also decreases RANKL-induced Erk phosphorylation, although its inhibitory effect on osteoclast differentiation is considered milder than that of kahweol. researchgate.net

CompoundEffect on Erk Phosphorylation (RANKL-induced)Consequence in OsteoclastogenesisReference
KahweolBlocking/InhibitionInhibition of osteoclast differentiation nih.govlktlabs.com
CafestolDecreaseInhibition of osteoclast differentiation researchgate.net

Metabolic Regulation and Anti-lipogenic Effects (In Vitro Studies)

Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes develop into mature fat cells capable of storing lipids. mdpi.com The accumulation of lipids within these cells is a hallmark of this process and is closely linked to obesity. Therefore, inhibiting adipocyte differentiation and lipid accumulation is a key strategy in the research of anti-obesity compounds. mdpi.comnih.gov

In vitro studies using 3T3-L1 preadipocyte cells have demonstrated that kahweol can inhibit adipogenesis. nih.govresearchgate.net Specifically, kahweol has been shown to reduce lipid accumulation within these cells in a dose-dependent manner. nih.gov It also represses the expression of key genes involved in adipogenesis and lipid accumulation. nih.govnih.gov Furthermore, kahweol can inhibit the mitotic clonal expansion that occurs in the early stages of adipocyte differentiation and can also reduce the size of lipid droplets in more mature adipocytes. nih.gov

CompoundCell LineKey FindingsReference
Kahweol3T3-L1Inhibited adipogenesis, reduced lipid accumulation, repressed adipogenic gene expression, inhibited mitotic clonal expansion, reduced lipid droplet size. nih.govnih.govresearchgate.net

Activation of AMP-Activated Protein Kinase (AMPK)

There are currently no available preclinical studies that specifically investigate the activation of AMP-activated protein kinase (AMPK) by this compound. Research has focused on the effects of kahweol, which has been shown to significantly increase the phosphorylation of AMPK and its downstream target, Acetyl-CoA carboxylase (ACC), in 3T3-L1 cells. medchemexpress.commdpi.comnih.gov The inhibitory effect of kahweol on lipid accumulation was found to be dependent on this AMPK activation. medchemexpress.commdpi.com

Impact on Glucose Uptake

Specific preclinical data on the impact of this compound on glucose uptake is not available. Studies on its parent compound, kahweol, have demonstrated that it can enhance glucose uptake. In 3T3-L1 cells, kahweol treatment increased glucose uptake in a dose-dependent manner. medchemexpress.com Furthermore, in vivo studies in mice showed a more rapid decrease in blood glucose levels after administration of kahweol, an effect linked to its activation of AMPK. medchemexpress.commdpi.com Research has also indicated that kahweol can increase glucose uptake in clonal rat pancreatic β-cells. mybiosource.com

Hepatoprotective Mechanisms

There is a lack of specific preclinical research on the hepatoprotective mechanisms of this compound. The hepatoprotective properties of kahweol, however, are well-documented. In preclinical models, kahweol has demonstrated protective effects against liver damage induced by toxins such as carbon tetrachloride and acetaminophen. mdpi.comlktlabs.com

The proposed mechanisms for kahweol's hepatoprotective effects include:

Antioxidant Activity : Kahweol has been shown to reduce oxidative stress by restoring glutathione content and exhibiting free radical scavenging activity. mdpi.comlktlabs.com

Anti-inflammatory Effects : It can mitigate inflammation by reducing the production of pro-inflammatory cytokines and inhibiting the activation of transcription factors like NF-κB and STAT3. mdpi.com

Modulation of Metabolic Pathways : Kahweol can block the bioactivation of toxins by inhibiting enzymes like cytochrome P450 2E1 (CYP2E1). lktlabs.com It also stimulates the Nrf2-dependent cellular defense system. mdpi.com

Inhibition of Fibrosis : In animal models of hepatic fibrosis, kahweol has been found to attenuate the progression of the disease by inhibiting key signaling pathways. mdpi.com

While these findings for kahweol are significant, further research is required to determine if this compound possesses similar hepatoprotective activities and through which molecular mechanisms.

Structure Activity Relationship Sar Studies of Kahweol and Its Esters

Influence of Furan (B31954) Moiety on Bioactivity

The furan moiety is a critical structural element for the bioactivity of kahweol (B1673272) and its esters. acs.org Studies indicate that this heterocyclic ring is a primary site of action for some of the compound's beneficial effects, such as the induction of detoxifying enzymes. nih.gov Research has shown that the furan ring can undergo oxidative cleavage, leading to ring-opening reactions. acs.orgmdpi.com This reactivity is significant because modification of the furan ring can alter the compound's biological profile. For instance, metabolic studies suggest that epoxidation of the furan ring may be a crucial step in the bioactivation of these diterpenes. nih.gov The integrity of the furan ring is therefore considered essential for certain activities, and its susceptibility to oxidative and acidic conditions is a key factor in its mechanism of action. acs.orgmdpi.com

Role of Conjugated Double Bonds in Efficacy

A defining feature of kahweol, distinguishing it from the related coffee diterpene cafestol (B1668206), is an additional conjugated double bond in its structure. researchgate.netrsc.org This feature, specifically the double bond between carbons 1 and 2, plays a pivotal role in its efficacy. This extended conjugation increases the molecule's reactivity, particularly its susceptibility to electrophilic attack and oxidation. acs.orgnih.gov

This heightened reactivity is believed to be the reason why kahweol often exhibits more potent antioxidant and anti-inflammatory properties than cafestol. nih.govresearchgate.net For example, kahweol is a more effective inhibitor of COX-2 expression and prostaglandin (B15479496) E2 (PGE2) production. researchgate.net The conjugated double bond in kahweol is considered a critical structural element that enhances the susceptibility of the furan ring to protonation and subsequent ring-opening, a pathway that differs from the reactions observed with cafestol under similar conditions. acs.org This difference in chemical behavior underlies the observed variations in biological activity between the two diterpenes. nih.govresearchgate.netnih.gov

Comparative Activity of Kahweol Linoleate (B1235992) vs. Other Esters and Free Kahweol

In nature, particularly in coffee beans, kahweol is predominantly found esterified with fatty acids at its C-17 hydroxyl group. nih.govrsc.org Among the most common of these are kahweol linoleate and kahweol palmitate. rsc.orgnih.gov Research into the bioactivity of these esters compared to free kahweol reveals important insights into how this esterification impacts efficacy.

One of the most well-documented activities is the induction of glutathione (B108866) S-transferase (GST), a major detoxification enzyme system. Studies comparing various forms of these diterpenes have shown that both free kahweol and its esters are potent inducers of GST activity. In a comparative study using a mouse model, kahweol palmitate was identified as a powerful inducer of this enzyme. researchgate.net The same study found that free kahweol and its acetate (B1210297) ester also demonstrated significant potency, while the corresponding cafestol derivatives were less active. researchgate.net This suggests that the kahweol structure itself is key to this activity, with the ester form being highly effective.

While direct comparative studies between this compound and kahweol palmitate are not extensively detailed in the available literature, both esters are recognized for a similar spectrum of biological activities. This compound is reported to inhibit RANKL-induced osteoclast generation, induce apoptosis in oral squamous cell carcinoma cells, and suppress DNA damage induced by oxidative stress. targetmol.combiomol.comtargetmol.cn Similarly, kahweol palmitate is noted for its anti-inflammatory and antioxidant properties and has been investigated for its potential to inhibit cancer cell growth. researchgate.nettargetmol.comontosight.ai The presence of the fatty acid ester does not appear to diminish, and may in some cases enhance, the core activities attributed to the kahweol molecule.

Table 1: Comparative Induction of Glutathione S-transferase (GST) Activity This table summarizes findings on the relative potency of kahweol, cafestol, and their ester derivatives in inducing the activity of the detoxification enzyme GST, based on data from murine studies.

CompoundRelative Potency as GST InducerReference
Kahweol PalmitatePotent researchgate.net
Kahweol (free alcohol)Potent researchgate.net
Kahweol AcetateModerately Potent researchgate.net
Cafestol PalmitateActive, but less so than Kahweol Palmitate researchgate.net
Cafestol (free alcohol)Moderately Potent researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Networks

A fundamental avenue for future research lies in the precise identification of the molecular targets and signaling pathways directly modulated by kahweol (B1673272) linoleate (B1235992). While extensive research has mapped the interactions of its parent compound, kahweol, specific data for kahweol linoleate is scarce. Future studies must determine whether this compound exerts its effects independently or if it functions primarily as a prodrug, being hydrolyzed to kahweol in vivo.

Key research questions will involve investigating its interaction with pathways known to be affected by kahweol, such as those involved in inflammation, cancer, and oxidative stress. nih.govresearchgate.net This includes the NF-κB, Keap1-Nrf2, and MAPK/ERK signaling cascades. nih.govlktlabs.commdpi.com Determining the binding affinity and modulatory effects of this compound on key proteins within these networks, such as COX-2, iNOS, Sp1, and STAT3, is a critical next step. nih.govlktlabs.commdpi.complos.org Such studies will clarify whether the linoleate ester alters the targeting profile compared to free kahweol.

Table 1: Potential Molecular Targets for this compound Based on Research on Kahweol

Target/Pathway Associated Biological Process Potential Effect of Modulation Reference
NF-κB Inflammation, Cell Survival Inhibition of pro-inflammatory mediators. nih.gov
COX-2 Inflammation, Pain Reduction of prostaglandin (B15479496) synthesis. lktlabs.complos.org
iNOS Inflammation Decrease in nitric oxide production. nih.gov
Nrf2 Antioxidant Response Upregulation of cellular antioxidant defenses. lktlabs.comamazonaws.com
Akt/mTOR Cell Growth, Proliferation Inhibition of cancer cell proliferation. mdpi.comencyclopedia.pub
STAT3 Cell Proliferation, Apoptosis Induction of apoptosis in tumor cells. nih.govmdpi.com
ERK/JNK Cell Stress, Apoptosis Regulation of apoptosis and cell survival pathways. nih.gov
MMP-2/MMP-9 Angiogenesis, Metastasis Inhibition of cancer cell invasion and migration. mdpi.complos.org
Sp1 Gene Transcription Downregulation in cancer cells to induce apoptosis. lktlabs.comresearchgate.net
ATF3 Apoptosis Upregulation to induce apoptosis in cancer cells. nih.gov

| AMPK | Cellular Metabolism | Potential regulation of glucose uptake and lipid metabolism. | researchgate.net |

This table is interactive. Users can sort and filter the data based on the columns.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Translating the potential of this compound requires the development and application of sophisticated biological models. Currently, research has primarily utilized models to study the parent diterpene, kahweol. Future efforts should adapt and refine these to specifically investigate this compound.

Advanced in vitro models, such as 3D cell cultures, organ-on-a-chip systems, and co-culture models, will be invaluable. These can more accurately mimic the tumor microenvironment or inflamed tissues, providing deeper insights into the compound's efficacy. For instance, studying this compound in models of human renal cancer (ACHN, Caki-1) or colorectal cancer (HCT116) where kahweol has shown effects would be a logical progression. mdpi.comresearchgate.net

For in vivo research, existing animal models used for kahweol, such as the chicken chorioallantoic membrane (CAM) assay and zebrafish models for angiogenesis, or xenograft mouse models for cancer, could be employed. nih.govplos.orgnih.gov However, there is a need to develop specific pharmacokinetic and pharmacodynamic models for this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile, particularly the dynamics of its hydrolysis into free kahweol. The development of nanoparticle-based drug delivery systems could also be explored to enhance its bioavailability and target specificity. dovepress.comuclouvain.be

Investigations into Synergistic Effects with Other Phytochemicals

The potential for this compound to act synergistically with other compounds is a promising area of research. Studies have already shown that the diterpenes cafestol (B1668206) and kahweol can work together to inhibit the proliferation of cancer cells. encyclopedia.pubmdpi.com For instance, kahweol acetate (B1210297) and cafestol have been shown to synergistically inhibit the proliferation and migration of prostate cancer cells. mdpi.com

Future research should systematically investigate the synergistic potential of this compound with other coffee phytochemicals, such as chlorogenic acid or caffeine, as well as with established chemotherapeutic agents. These studies would aim to identify combinations that could enhance therapeutic efficacy, potentially allowing for lower doses of conventional drugs and reducing side effects. Investigating these interactions in various cancer cell lines and animal models of disease will be crucial to validating this approach. nih.gov

Exploring Diverse Biological Activities and Underlying Mechanisms

While kahweol is known for a wide range of biological activities, these have not been specifically validated for this compound. nih.govresearchgate.net A significant future direction is the comprehensive screening of this compound for various therapeutic properties and the detailed elucidation of the underlying mechanisms.

Initial research should focus on confirming whether this compound possesses the anti-inflammatory, anti-angiogenic, and anti-cancer activities attributed to kahweol. nih.govlktlabs.complos.org For example, its ability to inhibit inflammatory mediators like PGE2 and MCP-1, or to suppress endothelial cell proliferation and tube formation, needs to be directly assessed. nih.govplos.org Beyond this, exploring novel activities in areas such as neuroprotection, metabolic regulation, and anti-fibrotic effects is warranted. Mechanistic studies should then dissect how the presence of the linoleic acid moiety influences these activities, potentially by altering cell membrane interactions, receptor binding, or metabolic stability. researchgate.netscielo.br

Table 2: Established Biological Activities of Kahweol to be Investigated for this compound

Biological Activity Key Mechanistic Findings for Kahweol Reference
Anti-inflammatory Inhibits COX-2 and iNOS expression; prevents NF-κB activation. nih.govplos.org
Anti-cancer Induces apoptosis via caspase activation and STAT3 inhibition; inhibits proliferation and angiogenesis. nih.govmdpi.com
Anti-angiogenic Inhibits endothelial cell proliferation, migration, and tube formation; downregulates MMP-2 and uPA. plos.org
Antioxidant Activates the Nrf2 pathway, increasing levels of glutathione (B108866) (GSH). researchgate.netlktlabs.com
Anti-diabetic Potential to promote insulin (B600854) secretion and reduce lipid accumulation via AMPK activation. nih.govresearchgate.net
Hepatoprotective Enhances detoxification of carcinogens. researchgate.netscielo.br

| Anti-osteoclastogenesis | Prevents osteoclast generation via impairment of NFATc1 expression and blocking Erk phosphorylation. | lktlabs.com |

This table is interactive. Users can sort and filter the data based on the columns.

Methodological Advancements in Extraction and Analysis for Research Purity

Underpinning all future biological research on this compound is the need for robust and efficient methods for its extraction, isolation, and analysis. Currently, analytical methods like HPLC-DAD and GC are used to quantify diterpene esters within coffee matrices, often as part of a mixture. nih.govsciencepublishinggroup.comnih.gov However, to conduct rigorous biological and mechanistic studies, obtaining this compound at high purity is essential.

Future research must therefore focus on developing scalable and selective isolation techniques. This could involve advancements in preparative chromatography, counter-current chromatography, or enzymatic synthesis methods. unesp.br Furthermore, refining analytical techniques is crucial for accurately studying the compound's pharmacokinetics. The development of sensitive LC-MS/MS methods, for example, would enable the precise quantification of this compound and its metabolites in biological samples. scielo.br Standardizing these methods will be vital for ensuring the reproducibility and comparability of research findings across different laboratories. acs.orgnih.gov

Q & A

Q. What experimental models and methodologies are commonly used to investigate Kahweol linoleate's biological effects?

Answer:

  • In vitro models : Human hepatocellular carcinoma (HCC) cell lines (HepG2, Hep3B), colorectal cancer cells (HCT116, SW480, LoVo), and murine hepatocytes (AML12) are frequently used. Key assays include:
  • Cell viability : CCK-8 assay (e.g., 50 μM kahweol reduced HCC viability by 40% ).
  • Apoptosis : Flow cytometry (sub-G1 population analysis) and Western blotting for cleaved caspase-3/PARP .
  • Oxidative stress : ROS detection via fluorescence assays (e.g., 20 μM kahweol reduced H₂O₂-induced ROS by 50% ).
    • In vivo models : Rodent studies for hepatic fibrosis (thioacetamide-induced) and cisplatin-induced acute kidney injury (AKI) .

Q. What concentration ranges of this compound are biologically effective in vitro?

Answer: Effective concentrations vary by cell type and endpoint:

  • Anti-apoptotic effects in hepatocytes : 10–20 μM .
  • Pro-apoptotic effects in cancer cells : 25–50 μM (e.g., 50 μM induced PARP cleavage in colorectal cancer cells ).
  • Signaling modulation : 20–40 μM for Nrf2/HO-1 upregulation in primary hepatocytes .

Advanced Research Questions

Q. How does this compound modulate conflicting signaling pathways (e.g., ERK/JNK vs. Akt/STAT3) in different cell types?

Answer:

  • In HCC cells : Kahweol suppresses Akt/STAT3 phosphorylation (pro-survival pathways) but activates ERK/JNK (stress-responsive pathways), promoting apoptosis .
  • In hepatic stellate cells (HSCs) : Unlike hepatocytes, kahweol does not inhibit ERK/JNK, suggesting cell-specific signaling crosstalk .
  • Methodological insight : Use pathway-specific inhibitors (e.g., U0126 for ERK) and siRNA knockdowns to validate mechanistic contributions .

Q. What molecular mechanisms explain Kahweol's differential effects on apoptosis in cancer versus normal cells?

Answer:

  • Cancer cells : Kahweol upregulates ATF3 and p53, driving caspase-3 activation and PARP cleavage .
  • Normal hepatocytes : It activates Nrf2, enhancing antioxidant defenses (HO-1 upregulation) without inducing apoptosis .
  • Key experiment : Compare ATF3/Nrf2 knockout models to assess pathway specificity .

Q. How can researchers resolve contradictions in STAT3 modulation observed across studies?

Answer:

  • Context-dependent outcomes : In HCC, kahweol inhibits STAT3 phosphorylation , but in TGF-β-stimulated hepatocytes, it suppresses STAT3-mediated CTGF expression .
  • Recommendation : Perform time-course Western blots and co-culture experiments to assess microenvironmental influences .

Methodological Considerations

Q. How can analytical validity be ensured in studies measuring Kahweol's bioactivity?

Answer:

  • Subsampling protocols : Use homogenization and incremental sampling to minimize preparation bias .
  • Data reproducibility : Report means ± SEM from ≥3 independent experiments and validate findings with orthogonal assays (e.g., RT-PCR + Western blot ).
  • Quality controls : Include positive controls (e.g., H₂O₂ for ROS assays) and validate antibody specificity via blocking peptides .

Q. What strategies optimize in vivo translation of Kahweol's anti-fibrotic effects?

Answer:

  • Dose selection : Use pharmacokinetic profiling to align rodent doses (e.g., 10 mg/kg in TAA-induced fibrosis ) with human等效 doses.
  • Endpoint selection : Combine histopathology (e.g., Sirius Red staining) with molecular markers (CTGF, collagen-I) .

Emerging Research Frontiers

Q. Does this compound's semi-synthetic structure enhance bioavailability compared to native Kahweol?

Answer:

  • Current gap : Limited data exist, but linoleate esterification may improve lipid solubility.
  • Proposed study : Compare cellular uptake (via LC-MS) and efficacy in parallel assays using kahweol vs. This compound .

Q. Can Kahweol synergize with chemotherapeutics like cisplatin without exacerbating toxicity?

Answer:

  • Preclinical evidence : Kahweol reduces cisplatin-induced AKI by suppressing oxidative stress (↓MDA levels) and inflammation (↓TNF-α) .
  • Next steps : Test combinatorial efficacy in xenograft models with toxicity monitoring (e.g., serum creatinine ).

Data Synthesis and Reporting

Q. How should researchers address variability in Kahweol's effects across cancer types?

Answer:

  • Meta-analysis : Pool data from colorectal, HCC, and oral squamous cell carcinoma studies to identify conserved pathways (e.g., ATF3) .
  • Limitation note : Highlight cell-type-specific factors (e.g., p53 status in HCT116 vs. SW480 ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.